molecular formula C20H16N4OS B2496924 3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 897616-09-0

3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2496924
CAS No.: 897616-09-0
M. Wt: 360.44
InChI Key: HYPFGNYZDFTAOS-JXMROGBWSA-N
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Description

3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of a suitable triazole derivative with a cinnamylthio compound under specific conditions. One common method involves the use of hydrazonoyl chlorides and thiouracil derivatives, which undergo regioselective reactions to form the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific cinnamylthio substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-18-14-17(16-11-5-2-6-12-16)24-19(21-18)22-23-20(24)26-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2,(H,21,22,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPFGNYZDFTAOS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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